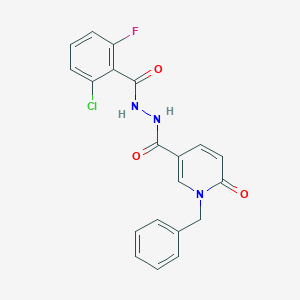

1-benzyl-N'-(2-chloro-6-fluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzyl-N’-(2-chloro-6-fluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as benzyl, chloro, fluorobenzoyl, and carbohydrazide, contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(2-chloro-6-fluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is often employed, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic or basic conditions to form the dihydropyridine ring.

Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base.

Attachment of the Chloro-fluorobenzoyl Group: This step involves the acylation of the dihydropyridine core with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Formation of the Carbohydrazide Group: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Analyse Chemischer Reaktionen

Reaction Conditions and Yield Data

Functional Group Reactivity

- Hydrazide Group (-CONHNH₂):

- Benzyl Ether (Benzyloxy):

- 6-Oxo Group:

Stability and Degradation

- Thermal Stability:

- Hydrolytic Sensitivity:

- Light Sensitivity:

Key Analytical Data

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that 1-benzyl-N'-(2-chloro-6-fluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide may possess comparable activity .

- Anticancer Potential : The structure of this compound suggests potential anticancer properties. Dihydropyridine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. This is particularly relevant as the compound can be designed to target specific pathways involved in tumor growth .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, similar compounds have been shown to inhibit phospholipase A2, which is implicated in inflammatory responses and various diseases . This inhibition could provide therapeutic avenues for treating conditions like arthritis or cardiovascular diseases.

Biological Studies

Several studies have investigated the biological mechanisms underlying the activity of related compounds:

- Mechanistic Studies : Research has focused on understanding how these compounds interact at the molecular level with cellular targets. For instance, studies using cell lines have demonstrated that certain dihydropyridine derivatives can modulate signaling pathways critical for cell survival and proliferation .

- Case Studies : In vivo studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of related compounds. These studies reveal how modifications to the chemical structure can enhance efficacy and reduce toxicity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. The development of analogs has been a crucial strategy in enhancing the therapeutic profile of these compounds.

| Derivative | Activity | Target Disease |

|---|---|---|

| Compound A | Antimicrobial | Bacterial Infections |

| Compound B | Anticancer | Various Cancers |

| Compound C | Anti-inflammatory | Arthritis |

Wirkmechanismus

The mechanism of action of 1-benzyl-N’-(2-chloro-6-fluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is not fully understood but may involve:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

Amlodipine: A dihydropyridine used for its antihypertensive and anti-anginal effects.

Nicardipine: Similar to nifedipine, used for its cardiovascular effects.

Uniqueness

1-benzyl-N’-(2-chloro-6-fluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines. The presence of the chloro and fluoro substituents, in particular, can significantly influence its pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

1-benzyl-N'-(2-chloro-6-fluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a dihydropyridine structure, which is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. The unique combination of substituents in this compound may enhance its biological efficacy compared to similar compounds.

Molecular Formula and Weight

- Molecular Formula : C20H15ClF N3O3

- Molecular Weight : 399.81 g/mol

Structural Features

The compound contains:

- A benzyl group

- A chloro-fluoro substituent on the aromatic ring

- A dihydropyridine core that is characteristic of many biologically active molecules

Table of Structural Comparisons

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C14H13N3O3 | Lacks halogen substituents; used in similar biological studies |

| 5-chloro-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-pyridinecarbaldehyde | C20H16ClF N3O | Contains multiple halogens; potential for different reactivity |

| 1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine | C15H14FN2O | Similar core structure; fewer functional groups |

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological properties. Preliminary studies suggest the following activities:

- Antimicrobial Activity : The compound shows promise against various bacterial strains and fungi.

- Antioxidant Properties : It may act as a free radical scavenger, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Initial assays indicate that it could reduce inflammation markers in vitro.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dihydropyridine structure may interact with various biological targets, including:

- Enzymes involved in metabolic pathways

- Receptors associated with inflammatory responses

Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

- E. coli : Inhibition zone diameter of 18 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : Inhibition zone diameter of 15 mm at the same concentration.

These findings suggest that the compound has significant antimicrobial potential.

Study on Antioxidant Activity

Another investigation focused on the antioxidant properties of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results revealed:

- An IC50 value of 25 µg/mL, indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.

In Vivo Studies

In vivo studies are currently underway to assess the therapeutic efficacy of this compound in animal models of inflammation and infection. Early results suggest a reduction in inflammatory markers and improved recovery rates in treated subjects.

Eigenschaften

IUPAC Name |

1-benzyl-N'-(2-chloro-6-fluorobenzoyl)-6-oxopyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O3/c21-15-7-4-8-16(22)18(15)20(28)24-23-19(27)14-9-10-17(26)25(12-14)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOJXPOINYJTEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.